2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(carbamoylmethoxy)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(carbamoylmethoxy)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylamine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(carbamoylmethoxy)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to effective inhibition or modulation of the target’s activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(carbamoylmethoxy)carbamate
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its enhanced stability and reactivity, attributed to the presence of trifluoromethyl groups. These properties make it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
CAS No. |
1567129-37-6 |
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Molecular Formula |
C5H7F3N2O4 |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
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